Potent and Isoform-Selective Inhibition of PI3Kα and PI3Kδ in Cellular Assays
2-(1-Piperidinyl)-5-pyrimidinecarbonitrile exhibits nanomolar inhibitory potency against the class I PI3K isoforms p110α and p110δ in cellular assays, with a notable window of selectivity over p110β. This profile contrasts with many pan-PI3K inhibitors and offers a distinct advantage for probing isoform-specific biology. The compound demonstrates an IC50 of 35 nM against PI3Kα and 74 nM against PI3Kδ in Rat1 cells expressing the respective human isoforms, compared to a higher IC50 of 95 nM for PI3Kβ [1]. This 2.1-fold selectivity for α over β and 1.3-fold for δ over β, while moderate, represents a quantifiable difference in the context of cellular PI3K inhibition.
| Evidence Dimension | Cellular PI3K isoform inhibition |
|---|---|
| Target Compound Data | PI3Kα IC50 = 35 nM; PI3Kδ IC50 = 74 nM; PI3Kβ IC50 = 95 nM |
| Comparator Or Baseline | Intra-compound selectivity profile across three class I PI3K isoforms (p110α, p110δ, p110β) |
| Quantified Difference | 2.1-fold selectivity for α over β (35 nM vs 95 nM); 1.3-fold selectivity for δ over β (74 nM vs 95 nM) |
| Conditions | Recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110 subunits expressed in rat Rat1 cells |
Why This Matters
This specific cellular selectivity profile distinguishes it from pan-PI3K inhibitors like wortmannin or LY294002, allowing for more precise dissection of PI3K isoform functions in oncogenic signaling and immunology.
- [1] BindingDB. BDBM207234. US9260439, 211. Affinity Data for PI3K isoforms. View Source
